molecular formula C29H36N6O3 B11424027 8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11424027
M. Wt: 516.6 g/mol
InChI Key: RXHVZCHUIOPGFI-UHFFFAOYSA-N
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Description

8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-7-(2-ethoxyethyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that features a piperazine ring with a benzhydryl group, an ethoxyethyl side chain, and a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-7-(2-ethoxyethyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting diphenylmethyl chloride with piperazine under basic conditions.

    Attachment of the Ethoxyethyl Side Chain: The ethoxyethyl group is introduced via an alkylation reaction using ethyl bromide.

    Construction of the Purine Core: The purine core is synthesized through a series of cyclization reactions starting from appropriate precursors like guanine derivatives.

    Final Assembly: The final compound is assembled by coupling the piperazine and purine intermediates under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the ethoxyethyl side chain.

    Reduction: Reduction reactions can target the benzhydryl group, converting it to a more saturated form.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Products include oxidized derivatives of the piperazine ring and ethoxyethyl side chain.

    Reduction: Reduced forms of the benzhydryl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-7-(2-ethoxyethyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including neurotransmitter receptors.

    Biochemistry: It is used as a tool compound to study enzyme inhibition and receptor binding.

    Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-7-(2-ethoxyethyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound is known to bind to neurotransmitter receptors, modulating their activity and influencing signal transduction pathways. This can lead to changes in cellular responses, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    1-(Diphenylmethyl)piperazine: Shares the piperazine and benzhydryl moieties but lacks the purine core and ethoxyethyl side chain.

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Contains a piperazine ring but has a pyrimidine core instead of a purine core.

    4-[[4-(Diphenylmethyl)piperazin-1-yl]methyl]-N-methyl-2-nitroaniline: Similar piperazine structure but different functional groups.

Uniqueness

The uniqueness of 8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-7-(2-ethoxyethyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione lies in its combination of a purine core with a piperazine ring and an ethoxyethyl side chain. This unique structure imparts specific biological activities and chemical properties that are not found in other similar compounds.

Properties

Molecular Formula

C29H36N6O3

Molecular Weight

516.6 g/mol

IUPAC Name

8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C29H36N6O3/c1-4-38-20-19-35-24(30-27-26(35)28(36)32(3)29(37)31(27)2)21-33-15-17-34(18-16-33)25(22-11-7-5-8-12-22)23-13-9-6-10-14-23/h5-14,25H,4,15-21H2,1-3H3

InChI Key

RXHVZCHUIOPGFI-UHFFFAOYSA-N

Canonical SMILES

CCOCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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